LEXIPAFANT -

LEXIPAFANT

Catalog Number: EVT-1551497
CAS Number:
Molecular Formula: C23H30N4O4S
Molecular Weight: 458.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lexipafant, also known by its chemical designation BB-882, is a synthetic compound that acts as a potent and selective antagonist of the platelet-activating factor receptor. Developed in the 1990s by British Biotech, lexipafant was initially investigated for its therapeutic potential in conditions such as acute pancreatitis and HIV-associated neurocognitive disorder. Despite promising early results, clinical trials ultimately revealed that it did not significantly improve survival rates in acute pancreatitis, leading to its discontinuation as a therapeutic agent while still being utilized in pharmacological research as a model for platelet-activating factor inhibition .

Source and Classification

Lexipafant belongs to the class of compounds known as platelet-activating factor receptor antagonists. Its primary mechanism involves blocking the action of platelet-activating factor, a phospholipid that plays a critical role in inflammation and various pathological processes. This compound is categorized under nitrogen heterocyclic compounds due to its structural characteristics .

Synthesis Analysis

The synthesis of lexipafant involves several steps, typically starting from commercially available precursors. Key methods include:

  • Solid-phase peptide synthesis: This technique allows for the assembly of complex peptide structures through sequential coupling reactions on a solid support.
  • High-performance liquid chromatography (HPLC): Used for purification and analysis during the synthesis process, ensuring high purity of the final product.
  • Mass spectrometry: Employed to confirm the identity and purity of synthesized compounds.

Technical details regarding specific reagents and conditions used in the synthesis are often proprietary but generally involve common organic synthesis techniques combined with advanced analytical methods .

Molecular Structure Analysis

The molecular formula of lexipafant is C23H30N4O4SC_{23}H_{30}N_{4}O_{4}S, with a molar mass of approximately 458.58 g/mol. The structure features an imidazole ring, which is crucial for its interaction with the platelet-activating factor receptor.

Structural Data

  • IUPAC Name: Not specified in the sources.
  • Chemical Structure: The compound's structure can be represented using various formats including SMILES and InChI identifiers, which provide insight into its three-dimensional conformation.
Chemical Reactions Analysis

Lexipafant primarily functions through competitive inhibition at the platelet-activating factor receptor site. The chemical reactions it undergoes include:

  • Binding interactions: Lexipafant competes with platelet-activating factor for binding to its receptor, effectively blocking downstream signaling pathways involved in inflammation.
  • Metabolic pathways: Once administered, lexipafant may undergo metabolic transformations which can affect its pharmacokinetics and dynamics.

The detailed mechanisms of these reactions are complex and involve various biological systems .

Mechanism of Action

Lexipafant exerts its effects by inhibiting the actions mediated by platelet-activating factor. This process involves:

  1. Receptor Binding: Lexipafant binds to the platelet-activating factor receptor with high affinity.
  2. Inhibition of Inflammatory Response: By blocking receptor activation, lexipafant reduces leukocyte activation, cytokine release (such as interleukin-1), and other inflammatory mediators.
  3. Impact on Pancreatitis: In models of acute pancreatitis, lexipafant has been shown to mitigate inflammation and improve organ function by reducing local and systemic inflammatory responses .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts primarily through non-covalent interactions at biological receptors.

Relevant data regarding these properties can vary based on specific formulations or conditions used during experimentation .

Applications

Lexipafant has been primarily studied for its potential applications in treating inflammatory conditions such as:

  • Acute Pancreatitis: Clinical trials have assessed its efficacy in reducing inflammation and improving outcomes in patients suffering from this condition.
  • Neurocognitive Disorders: Investigated for potential benefits in HIV-associated neurocognitive impairment due to its anti-inflammatory properties.

While it has not progressed beyond clinical trials for therapeutic use, lexipafant remains an important compound in pharmacological research focused on inflammation and receptor antagonism .

Introduction to Platelet-Activating Factor (PAF) and Lexipafant

Biochemical Properties of PAF in Inflammatory Pathways

PAF biosynthesis occurs in neutrophils, endothelial cells, and macrophages via enzymatic remodeling of membrane phospholipids. Key steps include phospholipase A₂ (PLA₂)-mediated hydrolysis of alkyl-arachidonoyl phosphatidylcholine to lyso-PAF, followed by acetylation via lyso-PAF acetyltransferase [3] [8]. PAF exerts effects via a G-protein coupled receptor (PAF-R), triggering signaling cascades that:

  • Amplify Inflammation: Activate NF-κB, increasing TNF-α, IL-1β, IL-6, and IL-8 production [3] [6]
  • Promote Leukocyte Recruitment: Upregulate endothelial adhesion molecules (E-selectin, ICAM-1), enabling neutrophil rolling, adhesion, and transmigration [3] [8]
  • Increase Vascular Permeability: Disrupt endothelial junctions, causing edema and microcirculatory failure [2] [3]
  • Induce Enzymatic Dysfunction: Stimulate excessive trypsin release in pancreatic acinar cells, enabling autodigestion in acute pancreatitis [3]

Table 1: Key Pro-Inflammatory Mediators Influenced by PAF Signaling

MediatorSourceBiological Effect in InflammationImpact of PAF Antagonism
TNF-αMacrophagesSystemic inflammation, apoptosisReduced serum levels [2]
IL-8Endothelial cellsNeutrophil chemotaxis, activationSignificant decrease [4]
E-selectinActivated endotheliumLeukocyte adhesionDownregulated expression [3]
Polymorphonuclear ElastaseNeutrophilsTissue degradation, organ injuryReduced activity [4]

Pharmacological Rationale for PAF Antagonism

PAF’s central role in inflammatory cascades provides a strong rationale for receptor blockade:

  • Systemic Inflammation Amplification: PAF primes immune cells for enhanced responsiveness to secondary stimuli (e.g., endotoxin), accelerating cytokine storms in sepsis or pancreatitis [3] [6].
  • Organ Failure Linkage: In acute pancreatitis, PAF correlates with lung injury (increased myeloperoxidase activity), intestinal barrier dysfunction, and renal impairment [2] [3].
  • Therapeutic Window: PAF levels peak early in inflammatory conditions, making early antagonism critical. Murine studies show Lexipafant administration 1-hour post-cerulein-induced pancreatitis significantly reduces serum amylase, TNF-α, and lung injury [2] [3].

Preclinical evidence demonstrates PAF antagonism:

  • Reduces neutrophil infiltration (↓ myeloperoxidase activity) [2]
  • Attenuates endothelial activation (↓ E-selectin) [3]
  • Preserves microvascular perfusion [6]

Table 2: Preclinical Outcomes of PAF Antagonism in Acute Pancreatitis Models

Experimental ModelPAF AntagonistKey OutcomesReference
Cerulein-induced (Mice)Lexipafant↓ Serum TNF-α, IL-1β; ↓ Lung MPO; ↓ Amylase [2]
Immune-complex (Mice)BN52021↓ Pancreatic edema; ↓ Necrosis; ↑ Survival [3]
Bile duct ligation (Rats)Lexipafant↓ Leukocyte recruitment; ↓ IL-1; ↓ Bacterial shift [3]

Lexipafant: Structural and Functional Characterization

Lexipafant (ethyl (2S)-4-methyl-2-[methyl-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]phenyl]sulfonylamino]pentanoate) is an imidazole-based heterocyclic compound optimized for PAF receptor affinity [1] [5] [10]. Key structural features include:

  • Stereospecific Binding: The (S)-configured leucine ester enables selective interaction with the PAF receptor’s hydrophobic binding pocket [5] [9].
  • High-Affinity Antagonism: Lexipafant’s dissociation constant (Kd) is significantly lower than PAF itself, allowing competitive displacement at nanomolar concentrations [3] [7].
  • Sulfonamide Linker: The N-methyl-N-(arylsulfonyl)amino group mimics phospholipid head groups, blocking PAF docking [5] [10].

Functionally, Lexipafant:

  • Inhibits PAF-induced platelet aggregation in vitro (IC₅₀ ~10⁻⁸ M) [5] [9]
  • Reduces PAF-mediated upregulation of IL-6, IL-8, and E-selectin in endothelial cells [4]
  • Attenuates systemic inflammation in vivo without directly inhibiting pancreatic enzymes [2] [4]

Table 3: Chemical and Pharmacological Properties of Lexipafant

PropertySpecificationMethod/Reference
Molecular FormulaC₂₃H₃₀N₄O₄SPubChem CID 9804204 [1]
CAS Registry Number139133-26-9ChemSpider 54843 [10]
SolubilityDMSO-soluble; aqueous buffers (pH-adjusted)MedChemExpress [5]
MechanismCompetitive PAF receptor antagonist [3] [7]
Primary Indications (Research)Acute pancreatitis, sepsis, ischemia-reperfusion [2] [5]

Lexipafant’s failure in Phase III trials for severe acute pancreatitis (despite Phase II success) underscores the complexity of inflammatory cascades—while it reduces IL-6/IL-8 early, later mediators may dominate established disease [4] [6] [7]. Nevertheless, it remains a critical pharmacological tool for studying PAF-driven inflammation.

Properties

Product Name

LEXIPAFANT

IUPAC Name

ethyl 4-methyl-2-[methyl-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]phenyl]sulfonylamino]pentanoate

Molecular Formula

C23H30N4O4S

Molecular Weight

458.6 g/mol

InChI

InChI=1S/C23H30N4O4S/c1-6-31-23(28)22(13-16(2)3)26(5)32(29,30)19-9-7-18(8-10-19)15-27-17(4)25-20-14-24-12-11-21(20)27/h7-12,14,16,22H,6,13,15H2,1-5H3

InChI Key

AQRXDPFOYJSPMP-UHFFFAOYSA-N

Synonyms

BB 882
BB-882
N-methyl-N-(4-((2-methyl-1H-imidazo(4,5-c)pyridin-1-yl)methyl)phenyl)sulfonyl-L-leucine ethyl este

Canonical SMILES

CCOC(=O)C(CC(C)C)N(C)S(=O)(=O)C1=CC=C(C=C1)CN2C(=NC3=C2C=CN=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.